

# Investigating Inobrodib in Non-Hodgkin Lymphoma Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Inobrodib** (CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP).[1][2][3] These proteins are critical transcriptional co-activators that play a pivotal role in regulating the expression of key oncogenes, including MYC and Interferon Regulatory Factor 4 (IRF4).[4][5] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphoma (NHL), making them a compelling therapeutic target.[6][7]

These application notes provide a summary of the preclinical data on **Inobrodib** in NHL models, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.

# Data Presentation Inobrodib Binding Affinity and In-Cellular Target Engagement



| Target | Binding Affinity<br>(Kd) | In-Cell BRET Assay<br>(IC50) | Selectivity vs.<br>BRD4 (Kd) |
|--------|--------------------------|------------------------------|------------------------------|
| p300   | 1.3 nM                   | 19 nM                        | ~170-fold                    |
| СВР    | 1.7 nM                   | Not Reported                 | ~130-fold                    |

Data sourced from MedChemExpress. Note: In-Cell BRET IC50 for CBP was not specified in the reviewed literature.

## In Vitro Efficacy of Inobrodib in Hematological Malignancies

Preclinical studies have demonstrated that select lymphoma cell lines are sensitive to **Inobrodib** at submicromolar concentrations.[1][2] While specific IC50 values for a broad panel of non-Hodgkin lymphoma cell lines are not publicly available, research in related B-cell malignancies provides insight into its potency.

| Cell Line Model             | Malignancy                                              | Observation                                                                                                        |
|-----------------------------|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| DOHH-2                      | B-cell Lymphoma                                         | In combination with venetoclax, Inobrodib led to complete tumor stasis in a xenograft model.[5]                    |
| 697 & REH                   | B-cell Acute Lymphoblastic<br>Leukemia (CREBBP-mutated) | Inobrodib exhibited synthetic lethality, highlighting its potential in cancers with specific genetic mutations.[8] |
| Multiple Myeloma Cell Lines | Multiple Myeloma                                        | Potent growth inhibition with<br>GI50 <100 nM across a panel<br>of 12 human myeloma cell<br>lines.                 |

### In Vivo Efficacy of Inobrodib in a B-cell Lymphoma Xenograft Model



| Animal Model | Cell Line                   | Treatment                                      | Key Findings                                                                                                                                                                           |
|--------------|-----------------------------|------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Xenograft    | DOHH-2 (B-cell<br>Lymphoma) | Inobrodib in<br>combination with<br>Venetoclax | The combination resulted in complete tumor stasis during the treatment period, a significant improvement over the partial tumor growth inhibition observed with either agent alone.[5] |

Detailed quantitative data on tumor growth inhibition (e.g., tumor volume curves, specific dosing, and schedule for this combination study) are not available in the public domain.

#### **Signaling Pathways and Mechanism of Action**

**Inobrodib** exerts its anti-cancer effects by competitively binding to the bromodomains of p300 and CBP. This prevents these co-activators from being recruited to chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. The result is a significant redistribution of p300/CBP and subsequent downregulation of target genes critical for lymphoma cell proliferation and survival, such as MYC and IRF4.[4]

In T-cell lymphomas, the expression of the transcription factors IRF4 and GATA3 has been identified as a potential predictive biomarker for response to **Inobrodib**.[1][2] Clinical data in Peripheral T-cell Lymphoma (PTCL) indicates that patients expressing these factors may derive clinical benefit.[1][2] The underlying mechanism in some PTCL subtypes may involve the disruption of a CD30/NF-κB/IRF4 positive feedback loop that promotes lymphomagenesis.[9]





Cell Viability Assay Workflow









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Inobrodib by CellCentric for Refractory Multiple Myeloma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. cellcentric.com [cellcentric.com]
- 5. (6S)-1-(3,4-difluorophenyl)-6-(5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl)piperidin-2-one | 2222941-37-7 | Benchchem [benchchem.com]
- 6. cellcentric.com [cellcentric.com]
- 7. cellcentric.com [cellcentric.com]
- 8. researchgate.net [researchgate.net]
- 9. The oncogenic transcription factor IRF4 is regulated by a novel CD30/NF-κB positive feedback loop in peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating Inobrodib in Non-Hodgkin Lymphoma Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606545#investigating-inobrodib-in-non-hodgkin-lymphoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com